molecular formula C18H12BNO2 B12825815 Indolo[3,2,1-jk]carbazol-2-ylboronic acid

Indolo[3,2,1-jk]carbazol-2-ylboronic acid

Cat. No.: B12825815
M. Wt: 285.1 g/mol
InChI Key: OTBYINOFVGVSEA-UHFFFAOYSA-N
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Description

Indolo[3,2,1-jk]carbazol-2-ylboronic acid is a high-value boronic acid derivative designed for advanced materials science, particularly in the development of next-generation organic electronic components. Its core structure is based on Indolo[3,2,1-jk]carbazole (ICz), a planar, rigid, and fully conjugated polycyclic heteroaromatic system known for its multi-resonance effects, high thermal stability, and balanced charge transport capabilities . This boronic acid functionalization at the 2-position makes it an essential synthon for constructing complex organic semiconductors via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Researchers utilize this building block to create novel materials for specific applications, including host materials for blue phosphorescent organic light-emitting diodes (PhOLEDs) and sensitizers for dye-sensitized solar cells (DSSCs) . The planar ICz core contributes to high triplet-state energy (T1), which is critical for confining excitons and achieving high efficiency in blue PhOLEDs . Furthermore, the ICz scaffold can be modified with various π-spacers and acceptor groups to fine-tune the energy levels, absorption, and charge injection properties in dye designs . As a versatile synthetic intermediate, this compound enables the exploration of structure-property relationships in the pursuit of efficient and stable optoelectronic devices. This product is strictly for research use in laboratory settings.

Properties

Molecular Formula

C18H12BNO2

Molecular Weight

285.1 g/mol

IUPAC Name

1-azapentacyclo[10.6.1.02,7.08,19.013,18]nonadeca-2,4,6,8,10,12(19),13,15,17-nonaen-10-ylboronic acid

InChI

InChI=1S/C18H12BNO2/c21-19(22)11-9-14-12-5-1-3-7-16(12)20-17-8-4-2-6-13(17)15(10-11)18(14)20/h1-10,21-22H

InChI Key

OTBYINOFVGVSEA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C3C(=C1)C4=CC=CC=C4N3C5=CC=CC=C52)(O)O

Origin of Product

United States

Preparation Methods

Synthesis of Indolo[3,2,1-jk]carbazole Core

The indolo[3,2,1-jk]carbazole core is synthesized following established literature procedures involving cyclization and condensation reactions of appropriate precursors. This core serves as the substrate for further functionalization.

Bromination at the 2-Position

Selective bromination is achieved by treating the indolo[3,2,1-jk]carbazole with brominating agents under controlled conditions, often using silica gel as a medium in dichloromethane solvent. This step yields 2-bromoindolo[3,2,1-jk]carbazole, a key intermediate for borylation.

Palladium-Catalyzed Borylation

The 2-bromo derivative undergoes palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source, potassium acetate as the base, and PdCl2(dppf) as the catalyst in a polar aprotic solvent such as DMF at elevated temperatures (~100 °C). This reaction installs the boronic acid group at the 2-position, yielding indolo[3,2,1-jk]carbazol-2-ylboronic acid or its protected boronate ester, which can be hydrolyzed to the free boronic acid.

Representative Reaction Scheme

Step Reagents and Conditions Product
1. Core synthesis Literature method for indolo[3,2,1-jk]carbazole Indolo[3,2,1-jk]carbazole
2. Bromination Br2 or NBS, silica gel, CH2Cl2, rt 2-Bromoindolo[3,2,1-jk]carbazole
3. Borylation bis(pinacolato)diboron, KOAc, PdCl2(dppf), DMF, 100 °C This compound (after hydrolysis)

Experimental Data and Yields

  • The bromination step typically proceeds with high regioselectivity and yields around 80-90%.
  • The borylation reaction yields the boronic acid derivative in moderate to good yields (60-85%), depending on reaction time and purity of reagents.
  • Purification is commonly performed by column chromatography on silica gel using petroleum ether/ethyl acetate mixtures.

Analytical Characterization

  • NMR Spectroscopy: ^1H NMR confirms the substitution pattern and integrity of the carbazole core and boronic acid group.
  • Mass Spectrometry: ESI-MS shows molecular ion peaks consistent with the expected molecular weight (285.1 g/mol).
  • Chromatography: TLC and column chromatography are used to monitor and purify the product.
  • InChI and SMILES: Standardized identifiers confirm the molecular structure.

Research Findings and Applications

  • The boronic acid derivative is a versatile intermediate for Suzuki-Miyaura cross-coupling, enabling the synthesis of functionalized indolo[3,2,1-jk]carbazole derivatives with tailored electronic properties.
  • Such derivatives have been explored as host materials in blue phosphorescent OLEDs due to their high triplet energy and stability.
  • Computational studies (DFT) support the design of substituted indolo[3,2,1-jk]carbazoles for optimized electronic and luminescent properties.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes
Indolo[3,2,1-jk]carbazole core synthesis Literature methods (cyclization/condensation) 70-90 Starting material for functionalization
Bromination at 2-position Br2 or NBS, silica gel, CH2Cl2, rt 80-90 Regioselective bromination
Palladium-catalyzed borylation bis(pinacolato)diboron, KOAc, PdCl2(dppf), DMF, 100 °C 60-85 Key step for boronic acid installation
Hydrolysis of boronate ester Acidic aqueous workup Quantitative Converts boronate ester to boronic acid

Chemical Reactions Analysis

Types of Reactions: Indolo[3,2,1-jk]carbazol-2-ylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various functionalized indolo[3,2,1-jk]carbazole derivatives .

Scientific Research Applications

Organic Electronics

A. Thermally Activated Delayed Fluorescence Emitters

Indolo[3,2,1-jk]carbazol-2-ylboronic acid has been incorporated into thermally activated delayed fluorescence (TADF) systems. By integrating a boron atom into the indolo[3,2,1-jk]carbazole structure, researchers have developed efficient TADF emitters that exhibit narrowband emission with a high external quantum efficiency of 27.2% in organic light-emitting diodes (OLEDs) . This efficiency is attributed to a favorable reverse intersystem crossing rate, which is crucial for enhancing OLED performance.

B. Host Materials for Phosphorescent OLEDs

The compound serves as a multi-resonant host material for blue phosphorescent OLEDs. Its bipolar nature and superior thermal stability make it an ideal candidate for constructing efficient OLED devices. The incorporation of indolo[3,2,1-jk]carbazole enhances charge transport capabilities and reduces efficiency roll-off during operation .

Solar Energy Applications

A. Dye-Sensitized Solar Cells (DSSCs)

Research has demonstrated the potential of indolo[3,2,1-jk]carbazole-based dyes in dye-sensitized solar cells. The addition of auxiliary donors improves the planarity and π-conjugation of the dyes, enhancing their charge-donating capabilities. These modifications lead to reduced excitonic binding energy and improved charge injection efficiency, making them suitable for efficient solar energy conversion .

Medicinal Chemistry

A. Anti-Cancer Properties

Indolo[3,2,1-jk]carbazole derivatives have been studied for their anti-cancer properties. These compounds exhibit selective inhibition of protein kinase C subtypes and have shown promise as potential anti-cancer agents through mechanisms such as kinase inhibition and topoisomerase activity modulation . The development of novel derivatives aims to improve solubility and specificity against various tumor cell lines.

B. Anti-Estrogenic Activity

The compound has also been investigated for its anti-estrogenic effects in human breast cancer cells. Indolo[3,2-b]carbazole has demonstrated the ability to inhibit estrogen-induced cell proliferation and modulate estrogen receptor activity, suggesting potential applications in cancer therapeutics .

Summary of Key Findings

Application AreaKey Findings
Organic Electronics- Efficient TADF emitters with 27.2% external quantum efficiency .
- Multi-resonant host material for blue phosphorescent OLEDs with enhanced charge transport .
Solar Energy- Improved charge injection efficiency in DSSCs with auxiliary donors .
Medicinal Chemistry- Potential anti-cancer agents through kinase inhibition .
- Anti-estrogenic activity in breast cancer models .

Mechanism of Action

The mechanism by which indolo[3,2,1-jk]carbazol-2-ylboronic acid exerts its effects is primarily related to its electronic properties. The compound can interact with various molecular targets, such as protein kinases, by forming stable complexes . These interactions can modulate the activity of the target proteins, leading to various biological effects. The pathways involved often include signal transduction pathways that regulate cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Azaindolo[3,2,1-jk]carbazoles

Structural Modification : Pyridine-like nitrogen atoms replace CH groups in the ICz core.
Properties :

  • Electronic Effects : Nitrogen substitution lowers HOMO-LUMO gaps by 0.2–0.4 eV compared to ICz, enhancing charge transport .
  • Solid-State Packing : Nitrogen positioning dictates hydrogen bonding, enabling crystalline or amorphous film formation .
  • Applications : Used in organic semiconductors requiring tunable energy levels and molecular packing control.

Key Difference : Unlike the boronic acid derivative, azaindolo derivatives prioritize electronic modulation over synthetic versatility.

Thienopyrrolo[3,2,1-jk]carbazoles

Structural Modification : Thiophene replaces benzene in the ICz scaffold.
Properties :

  • Optical Shifts : Absorption edges red-shift by ~30 nm; emission maxima range 375–410 nm (vs. 360–380 nm for ICz) .
  • Energy Levels : HOMO-LUMO gaps are 0.1–0.3 eV narrower than ICz, improving light-harvesting in photovoltaics .
  • Stability : Irreversible oxidation due to radical cation instability, limiting electrochemical applications .

Key Difference: Thienopyrrolo derivatives excel in optoelectronic applications requiring low bandgaps, whereas ICz-boronic acid focuses on synthetic utility.

Alkylated Indolo[3,2,1-jk]carbazoles

Structural Modification : tert-Butyl or hexyl chains at 5- and 11-positions.
Properties :

  • Solubility: Hexyl chains increase solubility in nonpolar solvents (e.g., toluene) by >50%, enabling solution processing .
  • Thermal Stability : Decomposition temperatures exceed 350°C, outperforming unsubstituted ICz .
  • Device Performance : Serve as hosts in RGB PhOLEDs with EQE >15% and low efficiency roll-off .

Key Difference : Alkylation optimizes processing without altering photophysics, contrasting with boronic acid’s role in molecular diversification.

NICz (Pyridine-Modified ICz)

Structural Modification : Pyridine nitrogen incorporated into the ICz scaffold.
Properties :

  • Acceptor Strength : Enhanced electron-withdrawing character enables bipolar charge transport in OLED hosts .
  • HOMO Levels : Adjusted to −5.4 eV, bridging PEDOT:PSS and emissive layer requirements .

Key Difference : NICz modifies electronic properties for device integration, while boronic acid derivatives enable structural expansion.

Data Tables

Table 1. Comparative Properties of ICz Derivatives

Compound HOMO (eV) LUMO (eV) Bandgap (eV) Key Application Reference
ICz (Parent) −5.81 −1.98 3.83 Host materials
ICz-Boronic Acid −5.81* −1.98* 3.83* Polymer synthesis
Azaindolo-ICz −5.6 −2.2 3.4 Organic semiconductors
Thienopyrrolo-ICz −5.4 −2.6 2.8 Photovoltaics
Hexyl-ICz −5.7 −2.0 3.7 Solution-processed OLEDs
NICz −5.4 −2.3 3.1 Bipolar hosts

*Assumed similar to parent ICz; modifications via cross-coupling alter HOMO (e.g., diphenylamine raises to −5.3 eV ).

Table 2. Device Performance of ICz-Based Materials

Material Device Type EQE (%) CE (cd/A) PE (lm/W) Roll-off (5000 cd/m²) Reference
m-ICzPBI (Host) Blue PhOLED 13.4 31.6 24.8 8.6% EQE loss
HexICzCz (Host) RGB PhOLED 15.2 38.5 25.1 <10%
PICA (HTL) Green OLED 10.84 38.47 25.06 Not reported

Biological Activity

Indolo[3,2,1-jk]carbazol-2-ylboronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Overview of Indolo[3,2,1-jk]carbazole Derivatives

Indolo[3,2,1-jk]carbazole derivatives are recognized for their significant pharmacological activities. These include:

  • Antitumor : Many derivatives have shown potent anticancer effects by inhibiting key enzymes involved in cancer cell proliferation.
  • Antimicrobial : Certain compounds exhibit strong antibacterial and antifungal properties.
  • Neuroprotective : Some derivatives are being explored for their potential in treating neurological disorders.

Antitumor Activity

Research has demonstrated that indolo[3,2,1-jk]carbazole derivatives can act as inhibitors of protein kinases, which are crucial in regulating cellular processes related to cancer. For instance:

  • K252a and staurosporine , notable indolo[3,2,1-jk]carbazole derivatives, exhibit nanomolar inhibition of protein kinase C (PKC), with IC50 values of 32 nM and 2.7 nM respectively. This inhibition can lead to apoptosis in cancer cells, making these compounds valuable in cancer therapy .

Antimicrobial Properties

Indolo[3,2,1-jk]carbazole derivatives have been reported to possess significant antimicrobial activities:

  • Compounds have shown effective inhibition against various strains such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL depending on the structural modifications .

Neuroprotective Effects

The neuroprotective potential of indolo[3,2,1-jk]carbazole derivatives has been highlighted in studies focusing on their ability to inhibit neuroinflammatory pathways and protect neuronal cells from oxidative stress . This suggests a promising avenue for developing treatments for neurodegenerative diseases.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups that can enhance biological activity. The structure-activity relationship (SAR) studies indicate that:

  • The presence of electron-withdrawing groups can enhance the potency against targeted enzymes.
  • Modifications at the boron atom can influence the compound's stability and solubility, impacting its bioavailability .

Case Study 1: Antitumor Efficacy

A study evaluated a series of indolo[3,2,1-jk]carbazole derivatives for their antiproliferative effects on human carcinoma cell lines. Results indicated that certain substitutions led to enhanced activity against HCT116 (colon cancer) and NCI-460 (lung cancer) cells with IC50 values as low as 0.37 µM .

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial properties, a novel derivative was synthesized which displayed an MIC against C. albicans at concentrations as low as 2 µg/mL. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .

Data Table: Biological Activities of Indolo[3,2,1-jk]carbazole Derivatives

Activity TypeExample CompoundTargetIC50/MIC Values
AntitumorK252aPKC32 nM
AntitumorStaurosporinePKC2.7 nM
AntimicrobialIndolo derivativeC. albicansMIC = 2 µg/mL
AntimicrobialIndolo derivativeS. aureusMIC = 4 µg/mL
NeuroprotectiveVariousNeuronal CellsProtective effects observed

Q & A

Q. What molecular design strategies are effective in suppressing excimer formation in indolo[3,2,1-jk]carbazole-based host materials for PhOLEDs?

Molecular design strategies, such as introducing sterically bulky substituents or modulating the π-conjugation length, can prevent intermolecular aggregation. For example, attaching tert-butyl or hexyl chains to the indolo[3,2,1-jk]carbazole scaffold reduces excimer formation in thin films, enhancing electroluminescent efficiency in red, green, and blue PhOLEDs .

Q. How does alkylation of the indolo[3,2,1-jk]carbazole scaffold improve material processability and device performance?

Alkylation (e.g., with hexyl or tert-butyl groups) significantly enhances solubility in organic solvents, enabling solution processing for OLED fabrication. This modification minimally affects photophysical properties but improves thermal stability (Tg > 101°C) and electrochemical robustness, critical for maintaining device efficiency under operational stress .

Q. What are the key synthetic challenges in functionalizing indolo[3,2,1-jk]carbazole derivatives, and how are they addressed?

Challenges include regioselective substitution and maintaining high triplet energy (ET > 2.80 eV) for host materials. Improved protocols, such as Pd-catalyzed cross-coupling reactions and ring-closing C–H activation, enable precise functionalization while preserving electronic properties .

Advanced Research Questions

Q. How do donor-acceptor (D–π–A) architectures incorporating indolo[3,2,1-jk]carbazole influence optoelectronic properties?

The donor strength in D–π–A systems directly modulates emission profiles. For instance, phenothiazine donors redshift emission to 463 nm in solution, while weaker donors like carbazole maintain blue emission (390–430 nm). Quantum chemical calculations (DFT/TD-DFT) correlate donor electronegativity with charge-transfer efficiency and luminescence quantum yields .

Q. What methodological approaches resolve contradictions in photovoltaic performance of indolo[3,2,1-jk]carbazole-based dyes for DSSCs?

Discrepancies in Jsc and Voc values (e.g., dye54 vs. dye55) arise from p-linker effects on TiO2 adsorption and charge recombination. Systematic optimization of π-spacers (e.g., alkyl-substituted thiophene) balances dye loading and energy alignment, achieving PCE up to 3.68% .

Q. How does nitrogen substitution in azaindolo[3,2,1-jk]carbazoles alter solid-state alignment and photophysical behavior?

Pyridine-like nitrogen atoms enhance intermolecular hydrogen bonding, directing planar stacking in the solid state. This alignment improves charge transport in organic electronics while red-shifting absorption/emission spectra due to increased conjugation .

Q. What role does indolo[3,2,1-jk]carbazol-2-ylboronic acid play in crosslinking strategies for solution-processed OLEDs?

The boronic acid group facilitates Suzuki-Miyaura coupling to construct hole-transporting polymers (e.g., PICA). Introducing diphenylamine donors raises HOMO levels (-5.0 eV to -5.6 eV), aligning energy levels with emissive layers. Photo-crosslinking further enhances solvent resistance, enabling efficient red (EQE: 8.88%) and green (EQE: 10.84%) devices .

Q. How do structural modifications of indolo[3,2,1-jk]carbazole impact efficiency roll-off in high-brightness PhOLEDs?

Host materials like Cz2ICz exhibit <6% efficiency roll-off at 1000 cd m⁻² due to suppressed triplet-triplet annihilation. This is achieved through balanced carrier mobility and reduced exciton quenching via tailored side-chain engineering .

Methodological Considerations

Q. What analytical techniques are critical for characterizing indolo[3,2,1-jk]carbazole derivatives in optoelectronic research?

Key techniques include:

  • Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition temperatures >300°C) .
  • Cyclic voltammetry : Determine HOMO/LUMO levels and electrochemical bandgaps .
  • Transient photoluminescence : Measure triplet exciton lifetimes for TADF optimization .

Q. How can researchers mitigate aggregation-induced quenching in indolo[3,2,1-jk]carbazole-based emitters?

Strategies include:

  • Doping optimization : Narrowband emission is achieved at specific concentrations (e.g., 10–20 wt%) in host-guest systems .
  • Dendritic encapsulation : Bulky substituents spatially separate emitter molecules, reducing concentration quenching .

Data Interpretation & Contradictions

Q. Why do indolo[3,2,1-jk]carbazole derivatives exhibit divergent emission profiles in solution versus thin-film states?

Solution-phase emission is governed by intramolecular charge transfer, while solid-state emission is influenced by aggregation and excimer formation. For example, phenothiazine-substituted derivatives show a 33 nm redshift in films due to π-π stacking .

Q. How should researchers address discrepancies in reported EQE values for indolo[3,2,1-jk]carbazole-based OLEDs?

Variability often stems from differences in device architecture (e.g., emissive layer thickness) or doping uniformity. Standardized fabrication protocols, including glovebox-processed encapsulation, improve reproducibility .

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